molecular formula C9H14 B8253452 1,2,4,5-Tetramethyl-1,3-cyclopentadiene

1,2,4,5-Tetramethyl-1,3-cyclopentadiene

Cat. No. B8253452
M. Wt: 122.21 g/mol
InChI Key: DGPNLWCCHIULCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4,5-Tetramethyl-1,3-cyclopentadiene is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4,5-Tetramethyl-1,3-cyclopentadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Tetramethyl-1,3-cyclopentadiene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymerization Catalysts : Tetramethyl(2-methylthioethyl)cyclopentadiene complexes of cobalt have been utilized in ethylene polymerization, producing linear polyethylene with improved activity compared to previous catalysts (Daugulis, Brookhart, & White, 2003).

  • Asymmetric Transfer Hydrogenation : Tetramethyl(alkyl or aryl)cyclopentadienes and their iridium complexes have shown significant selectivity and rate of reaction in the asymmetric transfer hydrogenation of several ketones (Morris, McGeagh, De Peña, & Merola, 2014).

  • Study of Triplet States : Research on the triplet states of tetramethylbutadiene and cyclopentadiene has provided insights into their energy-transfer properties and natural lifetimes, contributing to the understanding of photophysical and photochemical properties (Gorman, Gould, & Hamblett, 1981).

  • Rhodium Complexes Synthesis : Tetramethyl(perfluoroalkyl)cyclopentadienyl rhodium(I) complexes have been synthesized with various ligands, contributing to the study of metal-organic frameworks and catalysis (Čermák, Krupková, Auerová, Zamrzla, Nguyen Thi, Vojtisek, & Císařová, 2010).

  • Catalytic Applications in Organic Synthesis : Rare Earth and Alkaline Earth Metal Complexes with Me2Si-Bridged Cyclopentadienyl-Imidazolin-2-Imine Ligands have been used as catalysts for hydroamination, showing efficient catalytic activity (Panda, Hrib, Jones, Jenter, Roesky, & Tamm, 2008).

  • Investigation in Photochemical Studies : The compound has been studied for its behavior under photochemical conditions, which is crucial for understanding its reactivity and potential applications in photodynamic therapy and material science (Fuchs & Pasternak, 1981).

properties

IUPAC Name

1,2,4,5-tetramethylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5,8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPNLWCCHIULCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC(=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetramethylcyclopentadiene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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